4-Chloro-2-isopropylpyrimidine-5-carboxylic acid ethyl ester
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Overview
Description
4-Chloro-2-isopropylpyrimidine-5-carboxylic acid ethyl ester is a chemical compound with the molecular formula C10H13ClN2O2. It is a pyrimidine derivative, characterized by the presence of a chloro group at the 4-position, an isopropyl group at the 2-position, and an ethyl ester group at the 5-position of the pyrimidine ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-isopropylpyrimidine-5-carboxylic acid ethyl ester typically involves the reaction of 4-chloropyrimidine with isopropylamine, followed by esterification with ethyl chloroformate. The reaction conditions often include the use of a base such as triethylamine to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-isopropylpyrimidine-5-carboxylic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the chloro group with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like ammonia (NH3), primary amines (R-NH2), or thiols (R-SH) are used under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Amino or thiol-substituted pyrimidine derivatives.
Scientific Research Applications
4-Chloro-2-isopropylpyrimidine-5-carboxylic acid ethyl ester has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-2-isopropylpyrimidine-5-carboxylic acid ethyl ester involves its interaction with specific molecular targets and pathways. The chloro and isopropyl groups contribute to its binding affinity and specificity towards certain enzymes or receptors. The ester group can undergo hydrolysis to release the active carboxylic acid form, which can further interact with biological targets .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-methylpyrimidine-5-carboxylic acid ethyl ester: Similar structure but with a methyl group instead of an isopropyl group.
4-Chloro-2-ethylpyrimidine-5-carboxylic acid ethyl ester: Similar structure but with an ethyl group instead of an isopropyl group.
Uniqueness
4-Chloro-2-isopropylpyrimidine-5-carboxylic acid ethyl ester is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its pharmacokinetic and pharmacodynamic properties compared to similar compounds .
Properties
IUPAC Name |
ethyl 4-chloro-2-propan-2-ylpyrimidine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O2/c1-4-15-10(14)7-5-12-9(6(2)3)13-8(7)11/h5-6H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSIWRNBNWBFRCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1Cl)C(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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